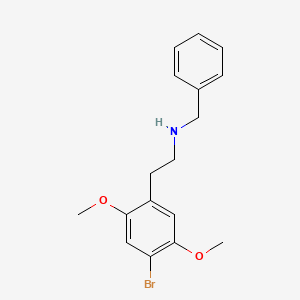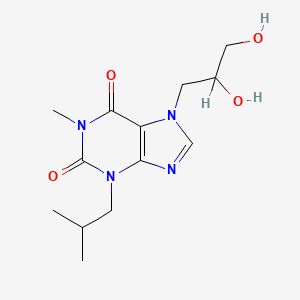
Tetrasodium (nitrilotris(methylene))trisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈NNa₄O₉P₃. It is a sodium salt of nitrilotris(methylene)trisphosphonic acid and is commonly used as a chelating agent, scale inhibitor, and corrosion inhibitor. This compound is known for its ability to bind metal ions, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by neutralizing the acid with the base. The reaction can be represented as follows:
N(CH2PO3H2)3+4NaOH→N(CH2PO3Na2)3+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high purity and yield of the final product. The compound is then crystallized, filtered, and dried to obtain the final product in solid form.
化学反応の分析
Types of Reactions
Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions.
Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Tetrasodium (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to inhibit enzymes that require metal ions for activity.
Medicine: Explored for its potential use in preventing calcification in medical devices and as a treatment for conditions involving abnormal calcium deposition.
Industry: Widely used as a scale inhibitor in water treatment, preventing the formation of scale in boilers and cooling systems. It is also used as a corrosion inhibitor in various industrial processes.
作用機序
The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and metal ion binding.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent with a structure similar to tetrasodium (nitrilotris(methylene))trisphosphonate but with different binding properties.
Uniqueness
This compound is unique due to its high stability and strong binding affinity for metal ions. Unlike EDTA and NTA, it has multiple phosphonate groups that enhance its chelating ability. This makes it particularly effective in preventing scale and corrosion in harsh industrial environments.
特性
CAS番号 |
94021-23-5 |
|---|---|
分子式 |
C3H8NNa4O9P3 |
分子量 |
386.98 g/mol |
IUPAC名 |
tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChIキー |
CXKLLWYSNDLIRU-UHFFFAOYSA-J |
正規SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



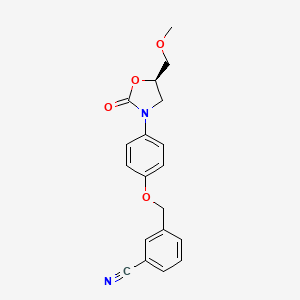
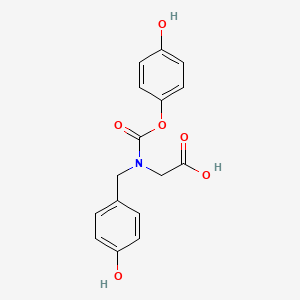
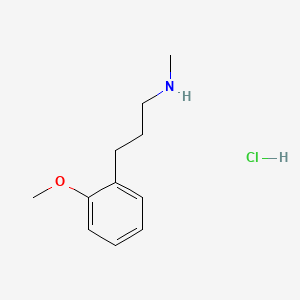
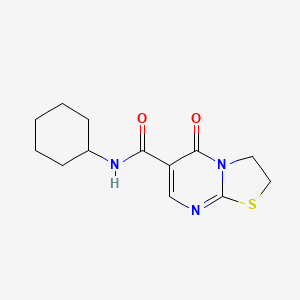

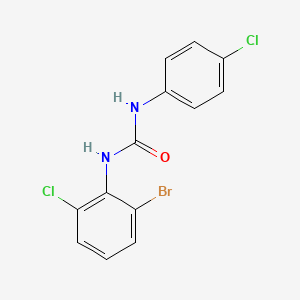
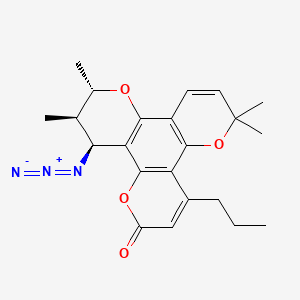

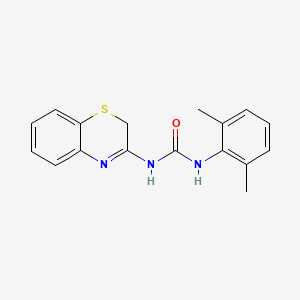
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
